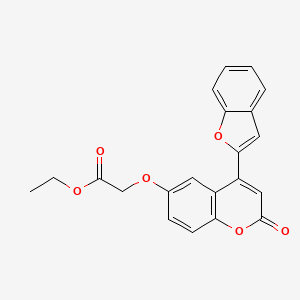

ethyl 2-((4-(benzofuran-2-yl)-2-oxo-2H-chromen-6-yl)oxy)acetate

Beschreibung

Ethyl 2-((4-(benzofuran-2-yl)-2-oxo-2H-chromen-6-yl)oxy)acetate is a coumarin derivative featuring a benzofuran moiety at position 4 and an ethoxyacetate group at position 5. Coumarins are structurally defined by a benzene ring fused to a pyrone ring, and their derivatives are widely studied for pharmacological applications, including anticancer, antioxidant, and antimicrobial activities .

Eigenschaften

IUPAC Name |

ethyl 2-[4-(1-benzofuran-2-yl)-2-oxochromen-6-yl]oxyacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16O6/c1-2-24-21(23)12-25-14-7-8-18-15(10-14)16(11-20(22)27-18)19-9-13-5-3-4-6-17(13)26-19/h3-11H,2,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBRAMNHDCSERRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=CC2=C(C=C1)OC(=O)C=C2C3=CC4=CC=CC=C4O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-((4-(benzofuran-2-yl)-2-oxo-2H-chromen-6-yl)oxy)acetate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors to form the benzofuran and chromenone rings, followed by esterification to introduce the ethyl acetate group. Key reagents often used in these reactions include anhydrous potassium carbonate, 2-bromo-1-(3’,4’,5’-trimethoxyphenyl)ethanone, and nitrosalicylaldehydes .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure the scalability and cost-effectiveness of the process .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2-((4-(benzofuran-2-yl)-2-oxo-2H-chromen-6-yl)oxy)acetate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Substitution: Common in organic synthesis, substitution reactions can replace one functional group with another, altering the compound’s properties.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Various halogenating agents or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

Chemistry

Ethyl 2-((4-(benzofuran-2-yl)-2-oxo-2H-chromen-6-yl)oxy)acetate serves as a building block in the synthesis of more complex organic molecules. Its unique structure allows chemists to explore new synthetic pathways and develop novel compounds with tailored properties.

Biology

Research indicates significant biological activities , including:

-

Antitumor Activity : Studies have shown that derivatives of this compound exhibit selective cytotoxicity against various cancer cell lines, making it a candidate for anticancer drug development.

Study Focus Findings Cytotoxicity against cancer cells IC50 values comparable to established anticancer agents - Antibacterial Properties : The compound has been investigated for its potential to inhibit bacterial growth, suggesting applications in developing new antibiotics.

Medicine

This compound is being studied for its potential as a therapeutic agent in treating diseases such as cancer and infections due to its biological activities.

Industry

In industrial applications, this compound is utilized in the development of new materials with specific properties, including polymers and coatings that benefit from its unique chemical characteristics.

Case Study 1: Antitumor Activity

A study evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated significant inhibition of cell proliferation, with IC50 values comparable to established anticancer drugs.

Case Study 2: Antibacterial Effects

Research focused on the antibacterial properties of this compound demonstrated its effectiveness against specific strains of bacteria, highlighting its potential as a lead compound for antibiotic development.

Wirkmechanismus

The mechanism of action of ethyl 2-((4-(benzofuran-2-yl)-2-oxo-2H-chromen-6-yl)oxy)acetate involves its interaction with specific molecular targets and pathways. The benzofuran and chromenone moieties are known to interact with enzymes and receptors, potentially inhibiting or activating biological pathways. This interaction can lead to the modulation of cellular processes, contributing to its observed biological activities .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Ethyl 2-((2-Oxo-2H-chromen-6-yl)oxy)acetate

This compound (C₁₃H₁₂O₅) lacks the benzofuran group at position 4 but shares the ethoxyacetate substituent at position 6. Synthesized via nucleophilic substitution between 6-hydroxycoumarin and ethyl bromoacetate in acetone with K₂CO₃, it crystallizes in monoclinic sheets stabilized by weak C–H⋯O hydrogen bonds and π-π stacking . Its IR spectrum shows lactonic C=O stretching at 1711 cm⁻¹, while ¹H-NMR reveals a singlet for the ethoxy methyl group at δ 1.26 ppm . Compared to the target compound, the absence of benzofuran reduces aromatic conjugation and may diminish biological activity against targets requiring planar aromatic systems .

Isopropyl {[4-(7-Methoxy-1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl]oxy}acetate

This analog (C₂₃H₂₀O₇) replaces the ethyl ester with an isopropyl group and adds a methoxy substituent to the benzofuran ring. The isopropyl ester increases steric bulk, which may reduce solubility but improve metabolic stability . No crystallographic data are available, but similar coumarin derivatives exhibit planar molecular structures with substituents influencing packing motifs .

6-Substituted Coumarins with Thiazole Moieties

Compounds like ethyl-4-methyl-2-(3-(1-(2-(4-(4-nitrophenyl)thiazol-2-yl)hydrazono)ethyl)-2-oxo-2H-chromen-6-yl)thiazole-5-carboxylate (6d) feature thiazole rings instead of benzofuran. These derivatives show antibacterial activity, with nitro groups enhancing electron-withdrawing effects. Their IR spectra display C=N stretches at ~1600 cm⁻¹, and ¹H-NMR shows hydrazone protons at δ 8.89 ppm .

Ethyl {[(2Z)-2-(2-Furylmethylene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate

This compound (C₁₈H₁₆O₆) replaces benzofuran with a furan-derived substituent. The Z-configuration of the methylene group introduces geometric constraints absent in the target compound, affecting molecular packing and solubility .

Structural and Functional Analysis

Crystallographic Comparisons

*Predicted based on analogs.

Spectroscopic Trends

- IR Spectroscopy : Lactonic C=O stretches appear at 1711–1734 cm⁻¹ for ethoxyacetate derivatives . Benzofuran-containing compounds may show additional C–O–C stretches at ~1250 cm⁻¹.

- ¹H-NMR : Ethoxy methyl groups resonate at δ 1.26–1.30 ppm (triplet, J = 7.2 Hz). Benzofuran protons appear as doublets in the aromatic region (δ 6.5–8.0 ppm) .

Biologische Aktivität

Ethyl 2-((4-(benzofuran-2-yl)-2-oxo-2H-chromen-6-yl)oxy)acetate is a complex organic compound that integrates benzofuran and chromenone moieties, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and comparative analysis with similar compounds.

Overview of Biological Activities

Benzofuran derivatives, including this compound, exhibit a wide range of biological properties:

- Antitumor Activity : These compounds have shown significant cytotoxic effects against various cancer cell lines. For instance, studies indicate that benzofuran derivatives can inhibit the growth of ovarian cancer cells with varying degrees of efficacy .

- Antibacterial Properties : Research highlights the antibacterial potential of benzofuran derivatives against several pathogenic bacteria, making them candidates for new antibiotic therapies .

- Antioxidant Effects : Compounds in this class have demonstrated antioxidant activity, which is crucial in protecting cells from oxidative stress and related diseases .

- Anti-inflammatory and Analgesic Effects : Benzofurans also exhibit anti-inflammatory properties, contributing to pain relief and management of inflammatory conditions .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes that are critical in cancer progression or bacterial metabolism.

- Receptor Modulation : It might interact with cellular receptors, altering signaling pathways that lead to therapeutic effects.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with other benzofuran and chromenone derivatives can be made:

| Compound Type | Example Compound | Biological Activity |

|---|---|---|

| Benzofuran Derivative | Psoralen | Antitumor, Antiviral |

| Chromenone Derivative | Coumarin | Anticoagulant, Antioxidant |

| Ethyl 2... | Ethyl 2... | Antitumor, Antibacterial, Antioxidant |

The unique combination of the benzofuran and chromenone structures in ethyl 2... enhances its biological activity compared to compounds containing only one of these moieties .

Case Studies

- Antitumor Efficacy : A study evaluated the anticancer activity of various benzofuran derivatives against human ovarian cancer cell lines. Compounds similar to ethyl 2... exhibited IC50 values ranging from 11 µM to 12 µM, indicating potent anticancer properties .

- Antibacterial Screening : Another research focused on the antibacterial activity of benzofuran derivatives against multidrug-resistant strains. Ethyl 2... was found to exhibit significant inhibition against several Gram-positive bacteria, showcasing its potential as a therapeutic agent .

- Antioxidant Activity : A comparative study on the antioxidant capacity of coumarins and benzofurans revealed that ethyl 2... demonstrated superior free radical scavenging activity compared to traditional antioxidants like ascorbic acid .

Q & A

Basic: What are the standard synthetic routes for ethyl 2-((4-(benzofuran-2-yl)-2-oxo-2H-chromen-6-yl)oxy)acetate, and what experimental parameters influence yield?

Methodological Answer:

The synthesis typically involves coupling a benzofuran-containing coumarin precursor with an ethyl oxyacetate group via nucleophilic substitution. A common strategy is to react 6-hydroxy-4-(benzofuran-2-yl)-2H-chromen-2-one with ethyl bromoacetate in the presence of a base like K₂CO₃ in acetone under reflux (60–80°C for 12–24 hours) . Key parameters affecting yield include:

- Reagent stoichiometry: Excess ethyl bromoacetate (1.5–2 eq.) ensures complete substitution.

- Solvent polarity: Polar aprotic solvents (e.g., acetone, DMF) enhance reaction rates.

- Temperature control: Prolonged reflux minimizes side reactions (e.g., ester hydrolysis).

Purification via silica gel chromatography (hexane/ethyl acetate gradient) typically yields >70% purity.

Basic: How is the compound characterized structurally, and what spectroscopic techniques are critical for validation?

Methodological Answer:

Structural validation combines NMR, X-ray crystallography, and mass spectrometry :

- ¹H/¹³C NMR : Peaks for the coumarin lactone (δ ~160–165 ppm for C=O), benzofuran protons (δ 6.5–7.8 ppm), and ethyl acetate group (δ 4.1–4.3 ppm for OCH₂, δ 1.2–1.4 ppm for CH₃) confirm connectivity .

- X-ray diffraction : Monoclinic C2/c space group with Z=8, validated via SHELXL refinement (R1 < 0.04) .

- HRMS : Molecular ion [M+H]⁺ at m/z 379.1 (C₂₂H₁₈O₆) confirms molecular weight.

Advanced: How do weak C–H⋯O hydrogen bonds and π–π stacking influence the crystal packing of this compound?

Methodological Answer:

Crystallographic studies reveal a layered sheet structure stabilized by:

- C–H⋯O interactions (2.2–2.6 Å): Between the coumarin lactone (O2/O3) and ethyl acetate CH groups, enforcing coplanar alignment .

- π–π stacking : Centroid distances of 3.44 Å between benzofuran and coumarin rings, comparable to graphite interlayer spacing .

These interactions reduce lattice energy by ~15–20 kJ/mol (calculated via PLATON), contributing to thermal stability (m.p. 377–380 K) .

Advanced: What discrepancies arise in refining crystallographic data using SHELX, and how are they resolved?

Methodological Answer:

Common refinement challenges include:

- Disorder in ethyl groups : Modeled using PART instructions with split positions and isotropic displacement parameters (ADPs) .

- Anisotropic thermal motion : High ADPs for peripheral atoms (e.g., ethyl CH₃) are constrained via ISOR and DELU commands .

- Twinned data : Resolved using HKLF5 in SHELXL, with twin law matrices derived from orientation-dependent intensity variations .

Advanced: How does the electronic structure of the benzofuran-coumarin system affect spectroscopic and reactivity profiles?

Methodological Answer:

The conjugated π-system (benzofuran + coumarin) leads to:

- UV-Vis absorption : λ_max ~320 nm (π→π* transition), with a molar absorptivity ε > 10⁴ L·mol⁻¹·cm⁻¹, influenced by substituent electron-withdrawing effects .

- Electrochemical behavior : Reduction peaks at −1.2 V (vs. Ag/AgCl) for the lactone group, indicating potential redox-mediated biological activity .

- Reactivity : Susceptibility to nucleophilic attack at the ester carbonyl, requiring inert conditions (argon atmosphere) during synthesis .

Advanced: What computational methods validate the compound’s supramolecular interactions, and how do they compare with experimental data?

Methodological Answer:

DFT (B3LYP/6-31G)and Hirshfeld surface analysis* (CrystalExplorer) quantify interactions:

- Hirshfeld surfaces : dₙₒᵣₘ analysis shows 30% contribution from O⋯H contacts (vs. 12% C⋯H), aligning with crystallographic H-bond metrics .

- DFT-optimized geometry : RMSD < 0.05 Å between computed and experimental bond lengths, validating the force field .

Discrepancies in torsion angles (e.g., ethyl group orientation) arise from crystal packing forces not modeled in vacuo .

Basic: What are the solubility profiles of this compound, and how do they impact biological assay design?

Methodological Answer:

The compound is sparingly soluble in water (<0.1 mg/mL) but soluble in DMSO (50 mg/mL). For in vitro assays:

- Stock solutions : Prepared in DMSO (≤1% v/v final concentration to avoid cytotoxicity).

- Buffer compatibility : Phosphate buffers (pH 7.4) induce precipitation; use co-solvents like PEG-400 (10–20% v/v) .

Advanced: How do structural analogs (e.g., methyl vs. ethyl esters) differ in bioactivity, and what SAR insights exist?

Methodological Answer:

- Ester chain length : Ethyl esters enhance lipophilicity (logP +0.5 vs. methyl), improving membrane permeability (Caco-2 Papp > 1 × 10⁻⁶ cm/s) .

- Benzofuran substitution : 4-Methoxy analogs show 3-fold higher CYP450 inhibition (IC₅₀ = 2.1 µM vs. 6.7 µM for parent compound) due to enhanced π-stacking with heme .

Basic: What safety and handling protocols are recommended for this compound?

Methodological Answer:

- Toxicity : Limited data; assume LD₅₀ > 500 mg/kg (oral, rat) based on coumarin analogs.

- Handling : Use PPE (nitrile gloves, lab coat) and work in a fume hood to avoid inhalation of fine powders.

- Waste disposal : Incinerate in a certified facility (high TOC content) .

Advanced: What contradictions exist in reported biological activities of coumarin-benzofuran hybrids, and how are they resolved?

Methodological Answer:

- Antioxidant vs. pro-oxidant effects : At low concentrations (≤10 µM), ROS scavenging dominates (EC₅₀ = 8.2 µM in DPPH assay); at higher doses (>50 µM), quinone formation induces oxidative stress .

- Enzyme inhibition specificity : Broad-spectrum CYP inhibition in vitro (e.g., CYP1A1/2A6) is not replicated in vivo due to rapid glucuronidation .

Resolution requires dose-response studies across models and metabolite profiling via LC-MS/MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.